DL-Methionine Sulfone

Description

Overview of Methionine Oxidation Products in Biological Systems

Methionine, a sulfur-containing essential amino acid, is particularly susceptible to oxidation by reactive oxygen species (ROS) and other oxidants. iris-biotech.denih.govnih.gov This oxidation primarily targets the sulfur atom of the methionine residue, leading to the formation of two main oxidation products: methionine sulfoxide (B87167) and methionine sulfone. iris-biotech.depnas.org The initial oxidation of methionine yields methionine sulfoxide (MetO), a process that can be reversed by a family of enzymes known as methionine sulfoxide reductases (Msrs). iris-biotech.dewikipedia.org

The oxidation of methionine to methionine sulfoxide results in the formation of two diastereomers: methionine-S-sulfoxide and methionine-R-sulfoxide. iris-biotech.denih.gov These diastereomers are reduced by different classes of Msr enzymes, with MsrA acting on the S-form and MsrB on the R-form. nih.govwikipedia.org This reversible oxidation-reduction cycle of methionine is now recognized as a significant cellular process involved in antioxidant defense and the regulation of protein function. nih.govresearchgate.net

Further oxidation of methionine sulfoxide leads to the formation of methionine sulfone (MetO2). iris-biotech.de Unlike the conversion to methionine sulfoxide, this second oxidation step is generally considered to be irreversible in biological systems. iris-biotech.de The formation of methionine sulfone represents a more permanent oxidative modification that can alter protein structure and function. iris-biotech.de The accumulation of both methionine sulfoxide and methionine sulfone can be quantified by mass spectrometry, showing mass shifts of +16 Da and +32 Da, respectively. iris-biotech.de

| Oxidation Product | Chemical Formula | Key Characteristics | Reversibility |

| Methionine Sulfoxide (MetO) | CH₃S(O)CH₂CH₂CH(NH₂)CO₂H | Formed by the initial oxidation of methionine; exists as two diastereomers (S and R). | Reversible by Methionine Sulfoxide Reductases (Msrs). iris-biotech.dewikipedia.org |

| DL-Methionine Sulfone (MetO2) | CH₃SO₂CH₂CH₂CH(NH₂)COOH | Formed by the further oxidation of methionine sulfoxide. | Generally considered irreversible in biological systems. iris-biotech.de |

The susceptibility of methionine to oxidation is influenced by its position within a peptide sequence; residues closer to the C-terminus may experience higher levels of oxidation due to prolonged exposure to atmospheric oxygen. iris-biotech.de The presence of these oxidized forms of methionine in proteins can have significant biological consequences, ranging from altered protein stability and aggregation to loss of biological function. iris-biotech.de

Significance of this compound in Advanced Metabolic and Oxidative Stress Studies

This compound, as the terminally oxidized form of methionine, serves as a critical biomarker in studies of metabolism and oxidative stress. medchemexpress.comnih.gov Its accumulation in biological systems is indicative of significant oxidative damage, as its formation from methionine sulfoxide is largely an irreversible process. iris-biotech.de This makes it a stable marker for assessing the long-term impact of oxidative conditions on proteins and cells.

In the context of metabolic studies, the presence of this compound can signify disruptions in normal metabolic pathways. Methionine is a central player in sulfur metabolism, methylation reactions, and the synthesis of important compounds like glutathione (B108866), a key antioxidant. nih.govresearchgate.net The irreversible oxidation of methionine to its sulfone derivative effectively removes it from these vital metabolic pools, potentially impacting cellular redox homeostasis and other critical functions. nih.gov Research has shown that in certain microorganisms, methionine and its sulfone can be utilized as sulfur sources, though sometimes with inhibitory effects on growth. wiley.com

The significance of this compound is particularly pronounced in research on diseases associated with high levels of oxidative stress, such as neurodegenerative disorders. ku.edujneurosci.orgmdpi.com For instance, in Alzheimer's disease research, the oxidation of a specific methionine residue (Met35) in the amyloid-β peptide is a key area of investigation. mdpi.com While oxidation to the sulfoxide form has been reported to decrease the toxicity of the peptide, oxidation to the sulfone results in a toxicity level similar to the unoxidized peptide. acs.org This highlights the distinct biological consequences of the different oxidation states of methionine and underscores the importance of studying this compound specifically.

The study of this compound provides valuable insights into the mechanisms of oxidative damage and its pathological consequences. Its stability as an end-product of methionine oxidation makes it a reliable indicator for quantifying the extent of oxidative stress in various experimental models and clinical samples.

Detailed Research Findings on this compound

| Research Area | Key Findings |

| Biomarker of Oxidative Stress | This compound is considered a biomarker of oxidative stress due to its irreversible formation under oxidative conditions. medchemexpress.comnih.gov |

| Metabolic Impact | Its formation represents a permanent loss of methionine from the metabolic pool, potentially affecting sulfur metabolism and methylation pathways. nih.govresearchgate.net |

| Neurodegenerative Disease Research | In the context of Alzheimer's disease, the oxidation of amyloid-β peptide's methionine to a sulfone is linked to toxicity levels comparable to the native peptide. acs.org |

| Microbial Metabolism | Some microorganisms can utilize methionine sulfone as a sulfur source, although it can also exhibit inhibitory effects on their growth. wiley.com |

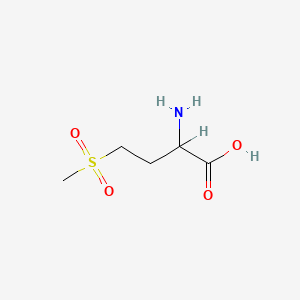

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-methylsulfonylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO4S/c1-11(9,10)3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCUNFLYVYCGDHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50875588 | |

| Record name | Methionine sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50875588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

820-10-0 | |

| Record name | (±)-Methionine sulfone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=820-10-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methionine sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000820100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-Methionine sulfone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62968 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methionine, S,S-dioxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methionine sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50875588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-methionine S-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.333 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHIONINE SULFONE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5503K54L0R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Analytical Methodologies for Dl Methionine Sulfone Quantification and Characterization

Chromatographic Techniques for DL-Methionine Sulfone Separation and Detection

Chromatography stands as the cornerstone for the analysis of methionine and its oxidized derivatives, providing the necessary separation power to resolve these compounds from complex matrices. Both liquid and gas chromatography, coupled with a variety of detection methods, offer unique advantages for the quantification and characterization of this compound.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) is a widely applied methodology for the analysis of amino acids, including this compound. researchgate.netjofamericanscience.org Its versatility is enhanced by coupling it with various detectors, each offering different levels of sensitivity and selectivity. Reversed-phase HPLC is a common mode used for these separations. lcms.cznih.gov

HPLC combined with Ultraviolet (UV) or Fluorescence Detection (FD) is a robust approach for quantifying methionine and its derivatives. Direct UV detection, often performed at wavelengths around 214 nm, can be used for the simultaneous determination of methionine and methionine sulfoxide (B87167) in protein hydrolysates. nih.gov For enhanced sensitivity and specificity, pre-column derivatization with reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) can be employed, allowing for fluorescence detection. researchgate.net This derivatization enables the effective separation and quantification of various amino acids, including the stable oxidized forms like methionine sulfone and cysteic acid. researchgate.netcaltech.edu

HPLC with Electrochemical Detection (EC) is an extremely selective and sensitive technique suitable for analytes that are electroactive, meaning they can undergo oxidation or reduction. mdpi.com While less common for methionine sulfone itself, which is in a high oxidation state, the principle is highly applicable to its precursor, methionine, and other sulfur-containing amino acids. yakhak.org The selectivity of EC detection is achieved by setting a specific working potential, which can minimize interferences from the sample matrix, making the methods quick and easy to apply. mdpi.com The technique offers a wide linear dynamic range, making it a powerful tool for analyzing electroactive compounds in complex samples. mdpi.comthermofisher.com

The coupling of HPLC with Mass Spectrometry (HPLC-MS) provides a powerful tool for the definitive identification and quantification of this compound. caltech.edu MS detection offers high specificity based on the mass-to-charge ratio of the analyte, confirming the identity of the compound eluting from the HPLC column. This is particularly useful for distinguishing between different oxidized forms of methionine, such as methionine sulfoxide and methionine sulfone. umons.ac.be Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with MS has been shown to be effective for separating the highly polar methionine sulfone from related compounds. sigmaaldrich.com However, analysts must be cautious of potential artefactual on-column oxidation of methionine to its sulfoxide and sulfone forms during LC-MS analysis, which necessitates careful method control to ensure accurate quantification of the original sample content. chromatographyonline.comumons.ac.be

Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (typically sub-2 µm) to achieve faster separations and higher resolution compared to traditional HPLC. lcms.cz This technology has been successfully applied to the quantification of sulfur amino acids. One UHPLC method, using pre-column derivatization and fluorescence detection, was developed to measure protein-bound sulfur amino acids, including methionine sulfone, in aquatic invertebrates. researchgate.netnih.gov This method demonstrated good linearity and low detection limits. researchgate.netnih.gov Another approach involves UHPLC coupled with tandem mass spectrometry (UPLC-MS/MS) for the rapid and simple screening of sulfur amino acids, including methionine sulfone, in human plasma without a derivatization step. yakhak.orgresearchgate.net This highlights the speed and sensitivity of UHPLC-based methods in clinical and biological research. yakhak.org

Table 1: Performance Characteristics of HPLC/UHPLC Methods for Methionine Sulfone Quantification

| Method | Matrix | Linearity (r²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

|---|---|---|---|---|---|

| UHPLC-FD | Zooplankton | 0.99 | 9 pmol | - | researchgate.netnih.gov |

| UPLC-MS/MS | Human Plasma | 0.9989-0.9998 | 1-50 ng/mL | 10-100 ng/mL | yakhak.orgresearchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) for Methionine Sulfoxide and Methionine in Biological Samples

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical tool recognized for its high sensitivity and specificity, particularly for volatile compounds. nih.govnih.gov Since amino acids like methionine and its oxidized forms are non-volatile, a crucial derivatization step is required to convert them into volatile derivatives suitable for GC analysis. nih.govresearchgate.net A common procedure involves silylation, for example, using N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide, to create tert-butyldimethylsilyl derivatives. researchgate.net

This approach has been successfully used to develop methods for the simultaneous determination of methionine and methionine sulfoxide in blood plasma. researchgate.net Similarly, a GC-MS method was developed for the identification and quantification of methionine-related compounds in human saliva, which involves disulfide reduction followed by derivatization. nih.govmdpi.com These methods demonstrate the capability of GC-MS to provide reliable and accurate quantification of methionine derivatives in complex biological samples after appropriate sample preparation. nih.govnih.govresearchgate.net

Table 2: Performance of a GC-MS Method for Methionine-Related Compounds in Saliva

| Analyte | Linearity Range (µmol L⁻¹) | Limit of Quantification (LOQ) (µmol L⁻¹) | Reference |

|---|---|---|---|

| Methionine | 0.5–20 | 0.1 | nih.govnih.gov |

| Homocysteine | 0.5–20 | 0.1 | nih.govnih.gov |

The development of sensitive and specific biosensors for methionine and its oxidized analogs is a rapidly advancing field, driven by the need to understand the role of methionine oxidation in cellular signaling and oxidative stress. While biosensors specifically designed for the terminal oxidation product, this compound, are still in nascent stages, significant progress has been made in creating technologies to monitor its precursors, methionine and methionine sulfoxide (MetO). These emerging platforms provide powerful tools for studying the biological pathways that lead to methionine sulfone formation in real-time and within living systems.

The primary challenge in developing a biosensor for methionine sulfone is the absence of a known natural recognition element, such as a specific binding protein or enzyme. Unlike methionine sulfoxide, which is recognized and reduced by the methionine sulfoxide reductase (Msr) enzyme system, methionine sulfone is considered a biologically irreversible modification, and thus no corresponding repair enzyme has been discovered to serve as a sensing component.

Despite this, the principles underlying current biosensors for methionine and MetO offer a blueprint for future development. These technologies largely fall into two main categories: genetically encoded fluorescent biosensors and electrochemical sensors.

Genetically Encoded Fluorescent Biosensors (GEFBs)

This class of biosensors represents a major breakthrough for studying methionine oxidation in vivo. These sensors are proteins that can be genetically introduced into cells to report on the local concentration of an analyte through changes in their fluorescent properties. Several innovative GEFBs have been engineered to detect methionine sulfoxide, the direct precursor to the sulfone.

Mechanism-Based Msr Sensors: A prominent strategy involves fusing a fluorescent protein, such as a circularly permuted Yellow Fluorescent Protein (cpYFP), with an Msr enzyme. When the Msr domain binds to and reduces a molecule of methionine sulfoxide, it undergoes a conformational change. This change is transmitted to the fused fluorescent protein, altering its spectral properties and producing a ratiometric fluorescence signal that can be measured. Researchers have successfully created stereospecific sensors, named MetSOx and MetROx, that can independently detect the S- and R-diastereomers of MetO, respectively.

Direct Oxidation Sensors: Another approach involves engineering a methionine residue at a solvent-exposed site on a fluorescent protein itself, such as super-folder Green Fluorescent Protein (sfGFP). The direct oxidation of this engineered methionine to methionine sulfoxide by reactive oxygen species (ROS) causes a change in the chromophore's environment, leading to a ratiometric shift in the protein's fluorescence.

These genetically encoded sensors allow for dynamic, real-time monitoring of MetO formation within specific subcellular compartments, providing unprecedented insight into the kinetics of oxidative stress.

| Biosensor Type | Sensing Principle | Target Analyte | Key Feature |

| MetSOx / MetROx | Conformational change of Msr-YFP fusion protein upon substrate binding/reduction. | S- and R-Methionine Sulfoxide (MetSO/MetRO) | Genetically encoded, ratiometric, and stereospecific for in-vivo monitoring. |

| GEPMO | Direct oxidation of an engineered methionine on sfGFP alters its fluorescence. | Methionine Sulfoxide (general) | Genetically encoded, ratiometric, reports on cumulative oxidation. |

| FRET Nanosensor | Methionine binding to a periplasmic protein alters the distance between a CFP-YFP pair. | L-Methionine | Genetically encoded, ratiometric, detects the precursor amino acid. |

Electrochemical and Nanomaterial-Based Sensors

Electrochemical biosensors offer an alternative approach, providing high sensitivity for in vitro quantification. These sensors typically consist of an electrode modified with nanomaterials to enhance signal transduction and a recognition layer for specificity.

Principle of Operation: For methionine, electrochemical sensors often work by detecting its direct oxidation on the surface of a modified electrode. The electrode is often enhanced with nanomaterials like gold nanoparticles or carbon-based materials (e.g., graphene), which have excellent electrical conductivity and high surface area, leading to lower detection limits.

These emerging technologies, particularly the genetically encoded fluorescent sensors for methionine sulfoxide, are revolutionizing the study of methionine's redox biology, providing the tools necessary to investigate the conditions under which the irreversible formation of this compound occurs.

Biosynthesis and Metabolic Pathways of Dl Methionine Sulfone

Oxidative Pathways Leading to Methionine Sulfone Formation

The conversion of methionine to methionine sulfone is a multi-step process involving potent oxidizing agents and specific reaction mechanisms. This section details the oxidative pathways responsible for this transformation.

The oxidation of the thioether side chain of methionine to methionine sulfone proceeds through two sequential two-electron oxidation steps. In the initial step, a two-electron oxidation converts methionine to methionine sulfoxide (B87167). A subsequent, and more potent, two-electron oxidation of methionine sulfoxide is required to form methionine sulfone. This process involves the transfer of an oxygen atom to the sulfur atom at each stage. While methionine and methionine residues in proteins are susceptible to oxidation, they typically undergo a two-electron oxidation to yield sulfoxides or a one-electron oxidation to form methionine radical cations. acs.org

The formation of methionine sulfone from methionine sulfoxide necessitates the presence of strong oxidants. nih.gov Milder oxidants are generally capable of oxidizing methionine to methionine sulfoxide, but the subsequent oxidation to the sulfone level requires more powerful oxidizing agents. Examples of such strong oxidants include peroxynitrite and hypochlorous acid, which can be generated during inflammatory processes and other states of oxidative stress. nih.govnih.gov The presence of these potent oxidants can drive the irreversible oxidation of methionine residues in proteins, potentially leading to altered protein function. iris-biotech.denih.gov

| Oxidant | Chemical Formula | Biological Relevance |

|---|---|---|

| Peroxynitrite | ONOO⁻ | Formed from the reaction of nitric oxide and superoxide (B77818) radicals, implicated in inflammatory and neurodegenerative diseases. nih.gov |

| Hypochlorous Acid | HOCl | Produced by myeloperoxidase in neutrophils during the inflammatory response. nih.govnih.gov |

| Chloramine-T | C₇H₇ClNO₂SNa | A strong oxidant used experimentally to induce methionine sulfone formation. nih.gov |

The pathway to methionine sulfone is a stepwise oxidation process. The initial oxidation of methionine results in the formation of methionine sulfoxide. nih.gov This first step is a common and often reversible modification in biological systems. iris-biotech.de However, in the presence of strong oxidants, methionine sulfoxide can undergo a second oxidation step to yield methionine sulfone. nih.gov This sequential process highlights the graded nature of methionine oxidation, where the final product depends on the strength and duration of the oxidative stress. The conversion of methionine sulfoxide to methionine sulfone is considered an irreversible step in biological contexts. nih.govresearchgate.netresearchgate.net

Enzymatic and Non-Enzymatic Conversion Processes

The formation of methionine sulfone is primarily a non-enzymatic process driven by reactive chemical species. This section explores the role of these species and distinguishes the formation of methionine sulfone from the enzymatic pathways that manage methionine sulfoxide.

Reactive oxygen species (ROS) are key players in the oxidation of methionine. iris-biotech.de Various ROS, such as the superoxide anion and the hydroxyl radical, can attack the sulfur atom of methionine. iris-biotech.de While many ROS can convert methionine to methionine sulfoxide, the formation of methionine sulfone typically requires stronger ROS or a sustained high level of oxidative stress. nih.gov The susceptibility of methionine to oxidation by ROS makes it a target during conditions of oxidative stress, and its conversion to the sulfone can serve as a marker of severe oxidative damage. nih.gov

| ROS | Formation | Role in Methionine Oxidation |

|---|---|---|

| Superoxide Anion (O₂⁻) | Mitochondrial respiration, enzymatic reactions (e.g., NADPH oxidase). | Can contribute to the formation of stronger oxidants that oxidize methionine. iris-biotech.de |

| Hydroxyl Radical (•OH) | Fenton reaction, decomposition of peroxynitrite. | A highly reactive species capable of oxidizing methionine. iris-biotech.de |

| Hydrogen Peroxide (H₂O₂) | Dismutation of superoxide, various enzymatic reactions. | Can oxidize methionine to methionine sulfoxide, and in the presence of catalysts, contribute to sulfone formation. acs.org |

| Peroxynitrite (ONOO⁻) | Reaction of superoxide with nitric oxide. | A strong oxidant that can directly oxidize methionine sulfoxide to methionine sulfone. nih.gov |

A critical distinction in the metabolism of oxidized methionine lies in the reversibility of the oxidation states. The oxidation of methionine to methionine sulfoxide is a reversible process in biological systems. iris-biotech.de A family of enzymes known as methionine sulfoxide reductases (MsrA and MsrB) can catalyze the reduction of methionine sulfoxide back to methionine, thereby repairing oxidative damage. wikipedia.orgnih.gov

In stark contrast, the oxidation of methionine sulfoxide to methionine sulfone is considered biologically irreversible. nih.govresearchgate.net There is no known enzymatic pathway in mammals capable of reducing methionine sulfone back to methionine sulfoxide or methionine. nih.gov This lack of a repair mechanism means that the formation of methionine sulfone represents a permanent modification to a protein, which can lead to a loss of function. iris-biotech.de The accumulation of methionine sulfone is therefore considered a hallmark of irreversible oxidative damage.

Integration of DL-Methionine Sulfone into Broader Sulfur Metabolism

The formation of this compound represents a terminal oxidative event for methionine. Unlike its precursor, methionine sulfoxide, which can be part of a reversible oxidative cycle, methionine sulfone is a metabolically irreversible product in mammals. nih.govnih.gov Its integration into sulfur metabolism is primarily as an endpoint of oxidative damage rather than as an active intermediate.

Connections to Methionine Metabolism Pathways

Methionine metabolism is central to cellular function, primarily revolving around the methionine cycle (also known as the transmethylation pathway). nih.govyoutube.com This cycle is crucial for donating methyl groups for a vast array of biochemical reactions.

The biosynthesis of this compound is an offshoot of this central pathway, occurring when methionine is subjected to strong oxidative stress. Reactive oxygen species (ROS), such as hydrogen peroxide and hydroxyl radicals, can oxidize the sulfur atom of methionine. researchgate.net This is a two-step process:

Oxidation to Methionine Sulfoxide: Methionine is first oxidized to form a mixture of two diastereomers, methionine-S-sulfoxide and methionine-R-sulfoxide. wikipedia.org This step is reversible through the action of specific enzymes.

Irreversible Oxidation to Methionine Sulfone: Further oxidation of methionine sulfoxide leads to the formation of methionine sulfone. nih.govwikipedia.org This second oxidation step is considered biologically irreversible, as there are no known mammalian enzymes capable of reducing the sulfone back to a sulfoxide or to methionine. nih.gov

Consequently, this compound does not actively participate in the methionine cycle. It is not a substrate for methionine adenosyltransferase (MAT), the enzyme that converts methionine into S-adenosylmethionine (SAM), the universal methyl donor. amegroups.orgresearchgate.net The formation of the sulfone group fundamentally alters the molecule's structure, preventing its recognition and use by the enzymatic machinery of the methionine cycle. Its presence signifies a loss of a functional methionine molecule from the cellular pool.

Interplay with Transsulfuration and Transmethylation Pathways

The two primary pathways for methionine metabolism are transmethylation and transsulfuration. The transmethylation pathway generates SAM for methylation reactions, producing homocysteine as a byproduct. nih.gov Homocysteine then stands at a critical metabolic crossroads: it can be remethylated back to methionine (part of the methionine cycle) or it can enter the transsulfuration pathway.

The transsulfuration pathway, catalyzed by key enzymes like cystathionine (B15957) β-synthase (CBS) and cystathionine γ-lyase (CGL), irreversibly converts homocysteine into cysteine. wikipedia.orgnih.govresearchgate.net This pathway is essential for cysteine synthesis and the catabolism of excess methionine. nih.gov

This compound does not directly participate in or regulate these pathways. As a stable, oxidized end-product, it is not recognized as a substrate by the key enzymes of either pathway, such as MAT or CBS. researchgate.netnih.gov Its accumulation does not feedback-inhibit or activate these pathways. Instead, its formation represents a diversion of methionine away from these vital metabolic routes. The conversion of a methionine molecule to its sulfone form means that it can no longer be used to generate SAM for methylation reactions, nor can it be converted to homocysteine to fuel the synthesis of cysteine via the transsulfuration pathway.

The metabolic fate of this compound is largely considered to be excretion. medchemexpress.com While it can be transported by certain amino acid transporters, such as SLC6A19, its inability to be enzymatically utilized confirms its status as a metabolic dead-end. researchgate.net

Data Tables

Key Intermediates in Methionine Metabolism

| Compound Name | Abbreviation | Role in Pathway |

|---|---|---|

| Methionine | Met | Essential amino acid; precursor for SAM |

| S-Adenosylmethionine | SAM | Universal methyl group donor in transmethylation |

| S-Adenosylhomocysteine | SAH | Product of methylation reactions; hydrolyzed to homocysteine |

| Homocysteine | Hcy | Branch point between remethylation and transsulfuration |

| Cystathionine | - | Intermediate in the transsulfuration pathway |

| Cysteine | Cys | Product of the transsulfuration pathway; precursor for glutathione (B108866) |

| Methionine Sulfoxide | Met(O) | Reversible oxidation product of methionine |

| Methionine Sulfone | Met(O2) | Irreversible oxidation product of methionine; metabolic endpoint |

Major Enzymes of the Transmethylation and Transsulfuration Pathways

| Enzyme Name | Abbreviation | Function | Pathway |

|---|---|---|---|

| Methionine Adenosyltransferase | MAT | Catalyzes the formation of SAM from methionine and ATP | Transmethylation |

| Methyltransferases | MTs | Transfer a methyl group from SAM to a substrate | Transmethylation |

| S-Adenosylhomocysteine Hydrolase | SAHH | Hydrolyzes SAH to homocysteine and adenosine | Transmethylation |

| Cystathionine β-synthase | CBS | Condenses homocysteine and serine to form cystathionine | Transsulfuration |

| Cystathionine γ-lyase | CGL / CSE | Cleaves cystathionine to produce cysteine | Transsulfuration |

| Methionine Sulfoxide Reductase | MsrA / MsrB | Reduces methionine sulfoxide back to methionine | Oxidative Repair |

Cellular and Molecular Biological Impact of Dl Methionine Sulfone

DL-Methionine Sulfone as a Biomarker of Oxidative Stress and Cellular Dysfunction

This compound is increasingly recognized as a reliable indicator of oxidative stress and associated cellular damage. Its irreversible nature makes it a stable marker of cumulative oxidative events within a cell or organism. cnr.it

Methionine is highly susceptible to oxidation by reactive oxygen species (ROS), initially forming methionine sulfoxide (B87167), which can be further oxidized to the stable this compound. mdpi.com The accumulation of methionine sulfone is directly correlated with conditions of elevated oxidative stress. frontiersin.org This has been observed in various pathological states, including diabetes, neurodegenerative diseases, and cardiovascular diseases, where the production of ROS is significantly increased. nih.gov For instance, studies have shown that in diabetic patients with high glycemic variability, a condition known to induce oxidative stress, there are higher levels of oxidized methionine in serum proteins like albumin. nih.gov The formation of methionine sulfone serves as a molecular footprint of oxidative damage, reflecting an imbalance between the production of ROS and the cell's antioxidant defense mechanisms.

The conversion of a non-polar methionine residue to the highly polar methionine sulfone can drastically alter a protein's structure and function. mdpi.com This modification can disrupt the delicate balance of hydrophobic and hydrophilic interactions that maintain a protein's native conformation, leading to misfolding and aggregation. mdpi.com A notable example is its implication in neurodegenerative diseases characterized by protein aggregation. In prion diseases, the oxidation of methionine residues in the prion protein (PrP) is thought to be a critical event that destabilizes the protein's alpha-helical structure, promoting its conversion to the pathogenic beta-sheet-rich form (PrPSc). mdpi.complos.org This structural transition is a key step in the formation of toxic protein aggregates that are a hallmark of these fatal neurodegenerative conditions. mdpi.comresearchgate.net Methionine oxidation has been shown to increase the flexibility of certain protein regions, which can favor the adoption of alternative, aggregation-prone conformations. plos.org

| Protein | Effect of Methionine Sulfone Formation | Associated Condition/Process | References |

|---|---|---|---|

| Prion Protein (PrP) | Destabilization of α-helical structure, promoting conversion to β-sheet-rich PrPSc form and aggregation. | Prion Diseases (e.g., Creutzfeldt-Jakob disease) | mdpi.complos.orgresearchgate.net |

| α-crystallins | Increased levels of methionine sulfoxide/sulfone with age and in cataractous lenses. | Cataract Formation | researchgate.net |

| Sup35 (Yeast Prion) | Increased formation of the [PSI+] prion (amyloid form) upon methionine oxidation. | Protein Aggregation in Yeast | mdpi.com |

The accumulation of oxidatively damaged proteins is a hallmark of the aging process. researchgate.netnih.gov this compound, as an irreversible product of protein oxidation, serves as a marker of this age-related decline in cellular maintenance. mdpi.com Studies have documented an age-dependent increase in the methionine sulfoxide and sulfone content of various proteins in different tissues. researchgate.netcore.ac.uk For example, a significant increase in oxidized methionine has been observed in proteins from aged human lenses, particularly in cataractous lenses, and in human skin collagen over a lifetime. researchgate.net This accumulation can be attributed to a combination of factors that occur with age, including an increased rate of ROS generation, a decline in the efficiency of antioxidant systems, and a reduction in the activity of proteolytic systems that would normally degrade damaged proteins. researchgate.net The irreversible nature of methionine sulfone formation means that once formed, it persists, contributing to the progressive loss of protein function and cellular integrity that characterizes aging.

This compound in Cell Signaling and Regulation

Beyond being a marker of damage, the oxidation of methionine to its sulfone form can actively participate in modulating cellular signaling and regulatory pathways. This occurs primarily through its effects on enzyme activity and protein-protein interactions.

The oxidation of critical methionine residues within an enzyme's active site or allosteric sites can lead to a significant alteration of its catalytic activity. researchgate.net This modification can either inhibit or, in some cases, activate enzyme function. researchgate.net The introduction of a bulky and polar sulfone group can sterically hinder substrate binding or disrupt the precise geometry of the active site required for catalysis. While the initial oxidation to methionine sulfoxide can be reversed by methionine sulfoxide reductases (Msrs), the further oxidation to methionine sulfone is an irreversible event, leading to a permanent loss or alteration of enzyme function. nih.govresearchgate.net This irreversible inactivation can have profound effects on metabolic and signaling pathways that are dependent on the activity of the affected enzyme. For example, the oxidation of methionine has been shown to modulate the function of ion channels, such as voltage-dependent potassium channels, thereby affecting cellular excitability and signal transduction. pnas.org

| Enzyme/Protein | Effect of Methionine Oxidation | Functional Consequence | References |

|---|---|---|---|

| Voltage-dependent potassium channel | Disruption of inactivation process. | Alteration of cellular signal transduction. | pnas.org |

| Glutamine Synthetase | Inhibition of enzymatic activity. | Impaired conversion of glutamic acid to glutamine. | mdpi.com |

| Human Neutrophil Elastase (HNE) | Increased affinity of peptide substrates for the enzyme when methionine is oxidized to sulfone. | Potentially accelerated cleavage of host and pathogen proteins. | nih.gov |

The specific and regulated interactions between proteins are fundamental to nearly all cellular processes. The oxidation of methionine residues located at the interface of protein complexes can significantly disrupt these interactions. researchgate.net The change from a hydrophobic methionine to a hydrophilic methionine sulfone can abolish critical hydrophobic contacts that stabilize the protein complex. mdpi.com This can lead to the dissociation of protein complexes and the interruption of signaling cascades. Methionine-aromatic interactions, which contribute significantly to the stability of protein structures and complexes, are also sensitive to methionine oxidation. nih.gov The disruption of such interactions by sulfone formation can act as a switch, turning off or altering the downstream signals of a particular pathway. This mechanism provides a way for oxidative stress to directly impinge upon and modulate the cellular signaling network. mdpi.com

This compound in Pathological States and Disease Mechanisms

The irreversible nature of this compound formation implicates it in the pathophysiology of a range of diseases characterized by chronic oxidative stress. As a marker of severe oxidative damage, its accumulation in proteins is associated with the progression of various pathological conditions.

Involvement in Neurodegenerative Diseases

Neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS) are characterized by progressive neuronal loss and the accumulation of misfolded and aggregated proteins. Oxidative stress is a well-established contributor to the pathology of these conditions. The oxidation of methionine residues in key proteins is thought to play a role in protein misfolding and aggregation. wikipedia.org

While much of the research has focused on the more abundant methionine sulfoxide, the presence of methionine sulfone signifies a higher and more sustained level of oxidative insult. In the context of Alzheimer's disease, the amyloid-beta peptide contains a methionine residue that is susceptible to oxidation, which can influence its aggregation properties. researchgate.net The irreversible oxidation to methionine sulfone would permanently alter the peptide's structure, potentially contributing to the formation of stable, neurotoxic oligomers and plaques.

Similarly, in Parkinson's disease, the oxidation of methionine residues in α-synuclein, a protein central to the formation of Lewy bodies, is implicated in its aggregation and cytotoxicity. plos.org The formation of methionine sulfone in α-synuclein could be a critical step in the irreversible aggregation process that leads to dopaminergic neuron death. Studies in animal models of ALS have also pointed to the involvement of oxidative stress and altered amino acid metabolism in disease progression. nih.gov The accumulation of proteins containing methionine sulfone in motor neurons could contribute to their degeneration.

Links to Cancer Research

The tumor microenvironment is often characterized by altered redox balance and increased oxidative stress, which can contribute to cancer progression and metastasis. researchgate.net The role of methionine metabolism in cancer is complex, with some studies suggesting that restricting methionine can inhibit tumor growth, while others highlight the importance of methionine for immune cell function against tumors. nih.govnih.govmdpi.com

The irreversible oxidation of methionine to this compound within the tumor microenvironment can be seen as a consequence of this oxidative stress. Research has shown that in pancreatic cancer, the oxidation of a specific methionine residue in the protein pyruvate (B1213749) kinase M2 (PKM2) can trigger a cascade that promotes metastasis. berkeley.edu While this study focused on the initial oxidation to sulfoxide, the subsequent and irreversible formation of the sulfone would lock the protein in its pro-metastatic state. Furthermore, studies on liver cancer cells have shown that high methionine conditions can lead to an increase in the toxic compound methionine sulfoxide, suggesting that under certain metabolic conditions, the pathway towards irreversible sulfone formation may be favored. mdpi.com

The presence of methionine sulfone in tumor-associated proteins could serve as a biomarker for high levels of oxidative stress and potentially a more aggressive cancer phenotype.

Role in Inflammation and Infection Processes

During inflammation and infection, immune cells such as neutrophils generate a "shower" of powerful oxidizing agents, including hypochlorous acid (HOCl), to kill invading pathogens. nih.govpnas.org These reactive species can also cause collateral damage to host tissues. Methionine is a primary target of these oxidants, and its conversion to methionine sulfone has significant implications for the inflammatory process.

Research has demonstrated that the enzyme human neutrophil elastase (HNE), a key player in inflammation, shows a specific preference for cleaving proteins that contain methionine sulfone. nih.govnih.govmdpi.com The oxidation of methionine to its sulfone form in both pathogen and host proteins can create "super substrates" for HNE, leading to their accelerated degradation. nih.gov This enhanced proteolytic activity can be beneficial for clearing pathogens but can also contribute to the tissue damage seen in chronic inflammatory conditions like chronic obstructive pulmonary disease (COPD). nih.govresearchgate.net

The table below summarizes the kinetic parameters of human neutrophil elastase (HNE) with peptide substrates containing either methionine, methionine sulfoxide, or methionine sulfone at the P3 position, illustrating the enhanced catalytic efficiency towards the sulfone-containing substrate.

| Peptide Substrate (P3 Position) | kcat (s⁻¹) | KM (µM) | kcat/KM (M⁻¹s⁻¹) |

|---|---|---|---|

| Methionine | 0.12 | 1200 | 100 |

| Methionine Sulfoxide | 0.08 | 1100 | 73 |

| Methionine Sulfone | 1.8 | 900 | 2000 |

Table 1: Kinetic parameters of human neutrophil elastase (HNE) with tetrapeptide substrates. The data show a significant increase in the catalytic efficiency (kcat/KM) of HNE for the peptide containing methionine sulfone compared to those with methionine or methionine sulfoxide. Data compiled from related studies. nih.govnih.gov

Impact on Host Defense Mechanisms

The specific recognition of methionine sulfone by human neutrophil elastase (HNE) plays a crucial role in host defense. During the oxidative burst, neutrophils release HNE and produce reactive oxygen species that can oxidize methionine residues on the surface of pathogens to methionine sulfone. nih.gov This modification then targets the pathogen's proteins for rapid degradation by HNE, representing a secondary, targeted attack. nih.gov

This mechanism is particularly significant because while many bacteria possess methionine sulfoxide reductases (Msrs) to repair the initial oxidation to methionine sulfoxide, there is no known biological pathway to reverse the formation of methionine sulfone. nih.govasm.org Therefore, the oxidation to the sulfone state is a critical step in overcoming bacterial defense mechanisms against oxidative stress. Bacteria with deficient Msr systems are more susceptible to killing by oxidants like HOCl, highlighting the importance of this oxidative modification in host defense. pnas.org

The dual nature of this mechanism, however, means that host proteins are also susceptible to this process. The irreversible oxidation of host proteins to the sulfone form, followed by their degradation by HNE, can contribute to the pathology of inflammatory diseases. nih.gov

Studies on Specific Disease Models (e.g., Moyamoya Disease, Trypanosoma cruzi)

Recent research has begun to explore the role of methionine oxidation in more specific disease models.

Moyamoya Disease: A study on Moyamoya disease, a rare cerebrovascular disorder, found that significantly higher serum levels of methionine sulfoxide were associated with an increased risk of the disease. mdpi.comnih.govnih.gov Although this study focused on methionine sulfoxide, it points to a pathological role for oxidative stress and altered methionine metabolism in this condition. Given that methionine sulfone is a product of more intense oxidative stress, it is plausible that its formation also contributes to the vascular pathology seen in Moyamoya disease.

The table below presents the odds ratios for the risk of Moyamoya disease associated with increasing quartiles of serum methionine sulfoxide levels, demonstrating a clear dose-response relationship.

| Methionine Sulfoxide Quartile | Odds Ratio (95% CI) | p-value |

|---|---|---|

| Q1 (Lowest) | 1.00 (Reference) | - |

| Q2 | 1.25 (0.55-2.83) | 0.59 |

| Q3 | 2.32 (1.09-4.96) | 0.029 |

| Q4 (Highest) | 5.56 (2.09-14.81) | 0.001 |

Table 2: Association between serum methionine sulfoxide levels and the risk of Moyamoya disease. The data indicate a significantly increased risk of Moyamoya disease in individuals with higher levels of methionine sulfoxide. Data adapted from a study on Moyamoya disease. nih.gov

Trypanosoma cruzi: The parasite Trypanosoma cruzi, the causative agent of Chagas disease, possesses methionine sulfoxide reductases (Msrs) that are crucial for its survival and ability to cope with oxidative stress. These enzymes repair oxidized proteins, allowing the parasite to evade the host's immune response. The irreversible formation of this compound in the parasite's proteins would represent a state of damage from which it cannot recover. Therefore, therapeutic strategies aimed at inducing overwhelming oxidative stress in the parasite to promote the formation of methionine sulfone could be a potential avenue for future research.

Toxicological and Pharmacological Investigations of Dl Methionine Sulfone

Mechanisms of DL-Methionine Sulfone-Induced Cellular Perturbations

This compound, the fully oxidized form of methionine, induces cellular disturbances through several distinct mechanisms. These perturbations primarily involve the disruption of cellular antioxidant systems and interference with essential amino acid metabolic pathways.

Impact on Glutathione (B108866) Levels and Antioxidant Defense Systems

This compound's interaction with cellular antioxidant defenses, particularly the glutathione (GSH) system, is a critical aspect of its toxicological profile. Methionine itself is a precursor for cysteine, a key component of the vital antioxidant glutathione. nih.gov Methionine metabolism is essential for maintaining levels of sulfur-containing compounds, including GSH. impactfactor.org

While methionine can support GSH synthesis, the oxidized form, this compound, does not appear to be effectively utilized by the body to support growth or be reduced back to methionine. nih.govmdpi.com Studies in weanling rats have shown that methionine sulfone cannot be utilized for growth, suggesting it does not contribute to the synthesis of essential compounds like GSH. nih.gov This inability to be metabolized back to methionine distinguishes it from methionine sulfoxide (B87167), which can be reduced to methionine, although with limited capacity. nih.gov The biological pathway to reduce methionine sulfone is not known, in contrast to methionine sulfoxide, which can be enzymatically reduced. mdpi.com This irreversible oxidation implies that once formed, methionine sulfone cannot be readily integrated into the transsulfuration pathway to produce cysteine and subsequently glutathione, potentially impacting the cell's ability to replenish its GSH stores under conditions of oxidative stress.

Interaction with Glutamate (B1630785) Metabolic Pathways

This compound functions as an analog of glutamate, allowing it to interfere with glutamate synthesis pathways. Research has demonstrated that both methionine sulfone and the related compound methionine sulfoximine (B86345) can inhibit key enzymes involved in glutamate production. nih.gov Specifically, in the bacterium Klebsiella aerogenes, these compounds inhibit the activities of glutamine synthetase and glutamate synthetase. nih.gov These two enzymes are crucial for a major pathway of glutamate synthesis. nih.gov

The inhibitory effect is particularly pronounced in mutant strains lacking glutamate dehydrogenase, an enzyme for an alternative glutamate synthesis pathway. nih.gov While the wild-type organism is resistant to high concentrations of methionine sulfone, the mutant is sensitive to much lower levels. nih.gov This inhibition can be overcome by supplying either glutamate or glutamine, confirming the specific interference with this metabolic pathway. nih.gov

Gender-Dependent Effects on Hepatocyte Toxicity

While direct studies on the gender-dependent toxicity of this compound in hepatocytes are limited, research on related methionine compounds reveals significant sex-based differences in liver cell toxicity. Studies using freshly isolated mouse hepatocytes have shown that male hepatocytes are susceptible to cytotoxicity and glutathione (GSH) depletion when exposed to high levels of L-methionine, whereas female hepatocytes are completely resistant. nih.gov In fact, female hepatocytes exhibited higher cellular GSH levels after methionine exposure. nih.gov

Similar gender-dependent effects were observed with L-methionine-dl-sulfoxide (MetO). Male hepatocytes exposed to MetO experienced cytotoxicity and GSH depletion, while female hepatocytes were resistant and showed an increase in intracellular GSH levels. nih.gov The accumulation of MetO diastereomers was also nearly two-fold higher in male hepatocytes compared to female ones. nih.gov These findings suggest that cellular events and metabolic pathways related to methionine and its metabolites are regulated differently between genders, which may contribute to gender-specific susceptibility to hepatotoxicity. nih.gov

Table 1: Summary of Gender-Dependent Effects of Methionine Compounds in Mouse Hepatocytes

| Compound | Effect on Male Hepatocytes | Effect on Female Hepatocytes | Source |

| L-Methionine | GSH Depletion, Cytotoxicity | Resistant, Increased GSH Levels | nih.gov |

| L-Methionine-dl-sulfoxide | GSH Depletion, Cytotoxicity | Resistant, Increased GSH Levels | nih.gov |

Pharmacological Implications and Analog Studies

The structural similarity of this compound to endogenous molecules forms the basis of its pharmacological investigation, particularly as a metabolic inhibitor. Comparative studies with its less oxidized counterparts further clarify its unique biological activities.

Evaluation of this compound as a Glutamate Analog

This compound is recognized as a glutamate analog due to its ability to inhibit enzymes central to glutamate metabolism. nih.gov Its inhibitory action on glutamine synthetase and glutamate synthetase demonstrates its capacity to disrupt the normal synthesis of glutamate, a critical neurotransmitter and metabolite. nih.gov This antagonistic activity is a key feature of its pharmacological profile, positioning it as a tool for studying the consequences of impaired glutamate synthesis in biological systems.

Comparative Studies with DL-Methionine Sulfoximine and DL-Methionine Sulfoxide

Comparative analyses of this compound with DL-methionine sulfoximine and DL-methionine sulfoxide reveal significant differences in their biological effects and metabolic fates.

Inhibition of Glutamate Synthesis: Both this compound and DL-methionine sulfoximine act as inhibitors of glutamine synthetase and glutamate synthetase. nih.gov DL-methionine sulfoximine is a well-characterized, potent convulsant that primarily affects astroglia and induces a massive efflux of glutamine from these cells. nih.govmedchemexpress.com

Metabolic Utilization: A clear distinction exists in the metabolic utility of the sulfone and sulfoxide forms. Studies in weanling rats demonstrated that this compound is not utilized for growth. nih.gov In contrast, DL-methionine sulfoxide can be partially utilized, supporting growth at approximately 60% of the efficiency of methionine, because it can be reduced back to methionine in the body. nih.gov

Enzymatic Recognition: There is also evidence of differential recognition by enzymes. For instance, human neutrophil elastase shows a specific preference for cleaving peptides containing methionine sulfone over those with methionine sulfoxide. mdpi.com This discrimination is significant because while methionine sulfoxide can be repaired back to methionine by cellular enzymes (methionine sulfoxide reductases), no such biological repair pathway is known for methionine sulfone. mdpi.com

Table 2: Comparative Properties of Methionine Analogs

| Feature | This compound | DL-Methionine Sulfoximine | DL-Methionine Sulfoxide | Source(s) |

| Glutamate Synthesis Inhibition | Yes | Yes | Not reported as primary action | nih.gov |

| Utilization for Growth (in rats) | No | Not applicable | Yes (partially) | nih.gov |

| Metabolic Reversibility | Irreversible (no known reduction pathway) | Forms irreversible inhibitor of glutamine synthetase | Reversible (can be reduced to methionine) | nih.govmdpi.commedchemexpress.com |

| Effect on Glutamine Efflux | Not specified | Induces massive efflux from astrocytes | Not specified | nih.gov |

Anti-inflammatory Activity Studies

The anti-inflammatory potential of this compound has been a subject of scientific investigation, particularly in comparison to its parent compound, DL-methionine, and its intermediate oxidation product, DL-methionine sulfoxide. Research in this area has sought to understand how the oxidation state of the sulfur atom in methionine influences its biological activity.

Initial studies have demonstrated that DL-methionine itself possesses notable anti-inflammatory properties. researchgate.netresearchgate.net This has led to further exploration of its oxidized derivatives to determine if this activity is retained or modified.

A key study investigated the anti-inflammatory effects of DL-methionine, DL-methionine sulfoxide, and this compound using the carrageenan-induced paw edema model in rats, a standard and widely accepted method for evaluating anti-inflammatory agents. researchgate.netresearchgate.net In this model, inflammation is induced by injecting carrageenan into the rat's paw, and the efficacy of a compound is measured by its ability to reduce the resulting swelling.

The findings from this research indicated that this compound does indeed exhibit anti-inflammatory activity. researchgate.netresearchgate.net When comparing the three compounds, DL-methionine was found to be the most potent anti-inflammatory agent. However, this compound demonstrated a greater anti-inflammatory effect than DL-methionine sulfoxide. researchgate.netresearchgate.net This suggests that while the oxidation of the sulfur atom in methionine does impact its anti-inflammatory capacity, the sulfone derivative retains a significant level of this activity.

These findings are particularly noteworthy because, unlike methionine sulfoxide, methionine sulfone is generally considered to be a more stable and less readily reversible metabolite in biological systems. researchgate.net The demonstration of its anti-inflammatory action suggests a direct pharmacological effect of the sulfone form.

The following table summarizes the comparative anti-inflammatory activity observed in the carrageenan-induced paw edema model.

Table 1: Comparative Anti-inflammatory Activity of DL-Methionine and its Oxidized Derivatives

| Compound | Relative Anti-inflammatory Activity |

| DL-Methionine | Most Active |

| This compound | More Active than Sulfoxide |

| DL-Methionine sulfoxide | Least Active |

It is important to note that these studies focused on the direct anti-inflammatory effects and did not explore the underlying mechanisms of action, such as the inhibition of specific inflammatory mediators or pathways. The research provides foundational evidence of the anti-inflammatory properties of this compound, warranting further investigation to elucidate its pharmacological profile.

Synthesis and Derivatization of Dl Methionine Sulfone for Research Applications

Chemical Synthesis Routes for DL-Methionine Sulfone and its Precursors

The synthesis of this compound is primarily achieved through the oxidation of methionine or its intermediate oxidation product, methionine sulfoxide (B87167). This process can be applied to the free amino acid or to methionine residues within peptides and proteins, where it represents a significant post-translational modification.

Derivatization from DL-Methionine Sulfoxide

The formation of this compound is the second and final step in the oxidation of DL-Methionine. The initial oxidation of the thioether side chain of methionine yields DL-Methionine sulfoxide (Met(O)). iris-biotech.denih.gov This first oxidation step is reversible in biological systems. iris-biotech.denih.gov

Further oxidation of DL-Methionine sulfoxide under stronger oxidizing conditions leads to the formation of this compound (Met(O₂)). iris-biotech.deresearchgate.net This second oxidation adds another oxygen atom to the sulfur, resulting in a sulfone group. This process can be monitored via mass spectrometry, which detects a mass increase of +32 Da compared to the original methionine molecule. iris-biotech.de Unlike the conversion to sulfoxide, the oxidation to the sulfone form is considered irreversible in biological contexts. researchgate.netcnr.itnih.gov Mild oxidizing agents can produce a mixture of both the sulfoxide and sulfone forms. researchgate.net

Oxidation of Methionine Residues in Peptides and Proteins

Methionine residues within peptide and protein chains are particularly susceptible to oxidation due to the low oxidation potential of the sulfur atom in the thioether side chain. researchgate.netteknoscienze.com In biological systems, this modification is often mediated by reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂) and hydroxyl radicals. researchgate.netteknoscienze.com The oxidation process occurs in two stages, mirroring the synthesis from the free amino acid.

Formation of Methionine Sulfoxide: The initial reaction with an oxidant converts the methionine residue to methionine sulfoxide. This is a common post-translational modification that can alter a protein's structure, stability, and biological function. iris-biotech.denih.govteknoscienze.com

Formation of Methionine Sulfone: Subsequent exposure to oxidants can further oxidize the sulfoxide to a methionine sulfone residue. iris-biotech.de This conversion is an irreversible modification in biological systems. cnr.it The presence of methionine sulfone in proteins can have significant consequences, potentially leading to the inactivation of enzymes or altering protein-protein interactions. cnr.itteknoscienze.com

The propensity for a methionine residue to be oxidized depends on its position within the protein's structure; surface-exposed residues are more vulnerable to modification by oxidants. teknoscienze.com

Strategies for Isotopic Labeling and Analogue Preparation

For research applications, particularly in metabolic studies and quantitative proteomics using mass spectrometry, isotopically labeled versions of this compound and its precursors are utilized.

Stable isotope-labeled L-Methionine sulfone is commercially available for research purposes. A common labeled variant is L-Methionine sulfone (1-¹³C, 99%), where the carbon atom of the carboxyl group is replaced with the ¹³C isotope. otsuka.co.jpeurisotop.com Other labeled versions of the precursor, L-Methionine, are also available, incorporating isotopes such as ¹³C, deuterium (B1214612) (D), and ¹⁵N at various positions. otsuka.co.jpisotope.com These labeled compounds serve as internal standards in analytical methods, allowing for precise quantification of the unlabeled analyte in biological samples.

General methods have been developed for the isotopic labeling of methionine-containing peptides. nih.gov These strategies often involve capturing the peptides on a solid support and then using isotopically labeled alkylating agents to modify the molecule, allowing for relative quantification. nih.gov While specific, detailed synthetic pathways for preparing a wide range of this compound analogues are not broadly published in general literature, the availability of labeled precursors suggests that they can be synthesized through the oxidation of the corresponding isotopically labeled methionine or methionine sulfoxide.

Novel Synthetic Methodologies and Industrial Considerations

The industrial production of methionine, the precursor to this compound, is a large-scale process dominated by chemical synthesis. However, there is growing interest in bio-based fermentation routes due to environmental and sustainability concerns. nih.gov

Comparison of Chemical and Fermentation Routes for Methionine Production

The vast majority of commercially produced methionine is DL-Methionine, manufactured through chemical synthesis. thuenen.de Fermentation methods to produce L-Methionine exist but have not been widely adopted on an industrial scale primarily due to economic factors. nih.govresearchgate.net

| Feature | Chemical Synthesis | Fermentation |

| Primary Product | DL-Methionine (racemic mixture) thuenen.denih.gov | L-Methionine (biologically active isomer) nih.govresearchgate.net |

| Economic Viability | Highly cost-competitive and established on an industrial scale nih.govresearchgate.net | Currently not economically competitive with chemical synthesis for large volumes nih.gov |

| Raw Materials | Petrochemical-based (e.g., acrolein, methyl mercaptan, hydrogen cyanide) emerson.comevonik.com | Renewable resources (e.g., sugars, glucose) nih.govnih.gov |

| Process Type | Multi-step chemical process (e.g., carbonate-hydantoin process) emerson.comkrohne.com | Microbial fermentation, sometimes combined with enzymatic steps nih.govnih.gov |

| Environmental Profile | Involves hazardous intermediates and relies on fossil fuels nih.govthuenen.denih.gov | Considered a more eco-friendly and sustainable process nih.govresearchgate.net |

| Industrial Scale | Dominant method for global production nih.gov | Not yet applied on a large industrial scale for methionine researchgate.net |

Efforts are underway to make fermentation a more viable alternative. These include developing genetically engineered microbial strains and optimizing the fermentation process to increase yields. nih.govnih.gov A two-step hybrid process has also been developed, where a methionine precursor is produced via fermentation and then converted to L-methionine enzymatically. nih.govresearchgate.net

Environmental and Sustainability Aspects of Methionine Synthesis

The conventional chemical synthesis of methionine has a significant environmental footprint. The process relies on hazardous and toxic raw materials derived from the petrochemical industry.

Raw Materials for Chemical Synthesis of DL-Methionine emerson.comevonik.combiostarus.com

| Raw Material | Origin/Type |

|---|---|

| Acrolein | Petrochemical derivative |

| Methyl Mercaptan | Sulfur-containing organic chemical |

| Hydrogen Cyanide | Highly toxic chemical compound |

| Ammonium Carbonate | Inorganic compound |

The production process is energy-intensive and contributes to greenhouse gas emissions. For example, one study calculated the carbon footprint for producing 2,000 pounds of methionine to be between 10,816 and 11,072 pounds of CO₂ equivalents, depending on the country of production. biostarus.com

In response to these environmental concerns and the dependence on finite fossil fuels, the chemical industry is exploring more sustainable production methods. nih.govevonik.com One major producer, Evonik, is working to reduce the CO₂ footprint of its methionine production in Singapore by utilizing power from renewable sources and green hydrogen. evonik.com The development of bio-based alternatives, such as direct fermentation or hybrid processes, represents a key long-term strategy to create a more sustainable supply chain for methionine and its derivatives. nih.gov These bioprocesses use renewable feedstocks and are part of a broader shift toward a "bioeconomy" to reduce reliance on petrochemicals. nih.gov

In Vivo and in Vitro Experimental Models for Dl Methionine Sulfone Research

Cell Culture Models for Studying Cellular Effects

In vitro cell culture systems provide a simplified and controlled environment to dissect the molecular mechanisms underlying the effects of DL-Methionine sulfone. These models are particularly valuable for studying cellular metabolism, toxicity, and stress responses.

Primary hepatocytes are a key in vitro model for studying liver-specific metabolic processes and are considered a gold standard for this purpose. Their use in research on methionine metabolites, such as L-methionine-dl-sulfoxide, a related oxidized form of methionine, has provided significant insights into its metabolism and potential toxicity.

In studies using freshly isolated mouse hepatocytes, researchers have characterized the uptake, metabolism, and cytotoxicity of methionine sulfoxide (B87167). These models have revealed gender-dependent differences in how hepatocytes handle this compound. For instance, male hepatocytes exhibited dose-dependent cytotoxicity and depletion of glutathione (B108866) (GSH), a critical antioxidant, when exposed to high concentrations of L-methionine-dl-sulfoxide. In contrast, female hepatocytes did not show cytotoxicity and, interestingly, demonstrated an increase in intracellular GSH levels under the same conditions.

Further investigations with hepatocyte models have elucidated the metabolic pathways involved. It was observed that transamination is a major route for methionine sulfoxide metabolism and is linked to its toxicity in male hepatocytes. The use of aminooxyacetic acid, an inhibitor of transamination, was found to decrease the cytotoxicity of L-methionine-dl-sulfoxide in these cells.

Bacterial and yeast models have been invaluable in elucidating the cellular response to oxidative stress, particularly the role of enzymes that repair oxidized methionine residues. These simple eukaryotic and prokaryotic systems allow for genetic manipulation, which has been crucial in understanding the function of methionine sulfoxide reductases (Msr).

Saccharomyces cerevisiae (Yeast): Yeast has been used as a model organism to study the in vivo function of MsrA, the enzyme that reduces methionine-S-sulfoxide. Studies involving the deletion of the msrA gene in yeast resulted in strains that were more sensitive to oxidative stress. These mutant strains also accumulated higher levels of both free and protein-bound methionine sulfoxide when exposed to various oxidative challenges. Conversely, overexpressing the msrA gene in yeast conferred greater resistance to oxidative stress.

Escherichia coli (Bacteria): In E. coli, the Msr system has been shown to be crucial for protecting against oxidative damage. Research has demonstrated that an msrA mutant of E. coli is more sensitive to oxidative stress. The MsrPQ system, in particular, is involved in repairing oxidized periplasmic proteins. Interestingly, the expression of msrPQ has been observed to be highly induced under anaerobic conditions in the presence of chlorate, which is reduced to the oxidizing agent chlorite. This finding suggests that MsrPQ acts as a defense system against chlorite-induced protein oxidation. nih.govnih.gov Furthermore, the MsrA and MsrB enzymes in E. coli are necessary to repair oxidatively damaged Ffh, a protein component of the signal recognition particle, highlighting the importance of this repair pathway in protecting central cellular processes from oxidative stress. embopress.org

Bacillus subtilis (Bacteria): In Bacillus subtilis, the methionine sulfoxide reductase genes, msrA and msrB, form an operon that is specifically induced by oxidative stress. nih.gov The global oxidative stress regulator, Spx, is primarily responsible for this induction. nih.gov A mutant strain lacking the spx gene showed extreme sensitivity to oxidative stress, underscoring the importance of this regulatory pathway in the oxidative stress response. nih.gov

Animal Models in this compound Research

Animal models are essential for understanding the systemic effects of this compound, including its bioavailability, nutritional value, and its role in health and disease.

The nutritional value of different forms of methionine is of significant interest in the poultry and livestock industries, as methionine is often a limiting amino acid in plant-based feeds. mdpi.comnih.gov

Research in growing chicks has directly evaluated the availability of this compound compared to DL-methionine. In a study using one-week-old broiler cockerels, it was found that this compound provided no response in terms of weight gain per unit of feed consumed. nih.gov This indicates that under the experimental conditions, this compound was not a bioavailable source of methionine for these animals. nih.gov In contrast, the same study found that D-, DL-, and L-methionine sulfoxide were 52%, 59%, and 77% as available as DL-methionine, respectively. nih.gov

The table below summarizes the relative bioavailability of various oxidized sulfur amino acids in growing chicks as determined in the aforementioned study.

| Compound | Relative Bioavailability (%) compared to DL-methionine |

| DL-Methionine | 100 |

| L-Methionine | No significant difference from DL-Methionine |

| D-Methionine | No significant difference from DL-Methionine |

| L-Methionine sulfoxide | 77 |

| DL-Methionine sulfoxide | 59 |

| D-Methionine sulfoxide | 52 |

| This compound | 0 |

| L-Cysteic acid | 0 |

Data sourced from Kuzmicky et al. (1977) nih.gov

Mammalian models, particularly rodents, have been instrumental in investigating the broader physiological roles of methionine metabolism and the impact of its oxidized forms in the context of various diseases. While much of the research has focused on methionine sulfoxide, the irreversible nature of methionine sulfone formation makes it a significant marker of severe oxidative stress.

A mouse model of radiation-induced oxidative stress has shown that it is possible for methionine residues in proteins to be oxidized to the sulfone form in vivo. mdpi.com This is particularly relevant in the context of diseases associated with high levels of oxidative stress.

Furthermore, research on the prion protein (PrP) has highlighted the potential role of methionine oxidation in neurodegenerative diseases. wikipedia.org The normal cellular form of the prion protein, PrPC, binds copper ions, and it is suggested that the reversible oxidation of its methionine residues to sulfoxide plays a role in its anti-oxidative properties. wikipedia.org The irreversible oxidation to methionine sulfone would permanently alter the protein's structure and function, potentially contributing to the pathogenesis of prion diseases. wikipedia.org

Application in Protein Studies and Peptide Synthesis

The chemical properties of methionine sulfone and its precursor, methionine sulfoxide, have been leveraged in the fields of protein chemistry and peptide synthesis. The oxidation of methionine to these forms alters the physicochemical properties of peptides, such as their polarity and solubility.

In solid-phase peptide synthesis (SPPS), the presence of methionine can sometimes lead to challenges, particularly for hydrophobic and aggregation-prone peptides. One strategy to overcome this is to use methionine sulfoxide as a building block during synthesis. The increased polarity of the sulfoxide form can improve the solubility of the peptide and reduce aggregation, thereby facilitating synthesis and purification. The methionine sulfoxide can then be reduced back to methionine in the final peptide.

This compound itself is a stable, oxidized form of methionine that can be incorporated into peptides to study the effects of irreversible methionine oxidation on protein structure and function. Human neutrophil elastase, a key enzyme in the immune response, has been shown to have a specific preference for substrates containing methionine sulfone over methionine sulfoxide. mdpi.com This suggests that the formation of methionine sulfone in proteins during periods of intense oxidative stress could act as a signal for their degradation. mdpi.com The use of synthetic peptides containing methionine sulfone has been crucial in elucidating these types of biological interactions. mdpi.com

Future Directions and Translational Research for Dl Methionine Sulfone

Development of Therapeutic Interventions Targeting Methionine Oxidation Pathways

Future therapeutic strategies are likely to focus on modulating the pathways that lead to methionine oxidation. This could involve interventions at the level of enzymes that either promote or reverse methionine oxidation.

One area of investigation is the family of enzymes known as Methionine Sulfoxide (B87167) Reductases (Msrs), which are crucial for repairing oxidative damage to proteins by reducing methionine sulfoxide back to methionine. nih.govmdpi.com While Msrs cannot reverse the formation of methionine sulfone, enhancing their activity could be a preventative strategy to limit the accumulation of the irreversible sulfone form. nih.gov The development of small molecule activators of MsrA and MsrB is a promising therapeutic avenue for diseases associated with oxidative stress. nih.govnih.gov